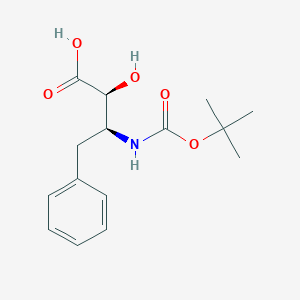

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of terminal tert-butoxycarbonyl (Boc) protected hydrazino acids, including derivatives similar to N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid, involves electrophilic amination using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent. This method allows for the conversion of amino acid derivatives into β-Boc-hydrazino derivatives efficiently (Baburaj & Thambidurai, 2012).

Molecular Structure Analysis

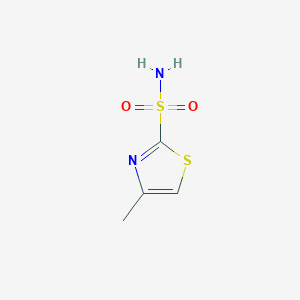

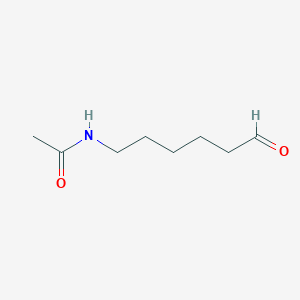

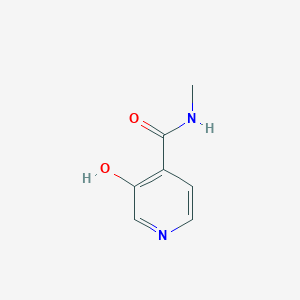

The molecular structure of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid is characterized by its chiral centers at the 2nd and 3rd carbon positions, which are essential for its biological and chemical properties. The Boc group provides steric protection, making it a valuable intermediate for further synthetic applications.

Chemical Reactions and Properties

N-Boc derivatives are known for their versatility in chemical reactions, particularly in peptide synthesis. They are resistant to racemization, and the Boc group can be cleaved under acidic conditions without affecting the peptide backbone. This characteristic makes N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid an essential building block in the synthesis of peptides and modified amino acids (Heydari et al., 2007).

Wissenschaftliche Forschungsanwendungen

Catalytic Efficiency in Amino Protection N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid is utilized in the N-tert-butoxycarbonylation of amines, a process critical for peptide synthesis due to its resistance to racemization. This compound is efficiently generated using H3PW12O40 as a heterogeneous, recyclable catalyst, yielding N-Boc derivatives chemoselectively and in excellent yields. This method is notable for its environmental benignity and avoidance of competitive side products, making it valuable in the synthesis of multifunctional targets, particularly in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).

Peptide Bond Formation and Electrophilic Amination Further, the compound plays a role in the electrophilic amination of amino acids and derivatives, serving as an efficient NH-Boc transfer reagent. This application is particularly relevant for synthesizing terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids and β-Boc-hydrazino derivatives, which are intermediates in modified peptides and bioactive heterocyclic derivatives. The use of N-Boc-O-tosyl hydroxylamine for this purpose underscores the versatility of N-Boc-protected amino acids in peptide chemistry (Baburaj & Thambidurai, 2012).

Wirkmechanismus

Target of Action

This compound is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it may interact with its targets by binding to them, thereby influencing their function. The exact nature of these interactions and the resulting changes are currently unknown and require further investigation.

Biochemical Pathways

Given its use in proteomics research , it’s possible that it may influence protein synthesis or degradation pathways.

Result of Action

As a compound used in proteomics research , it may influence protein function or expression, but the specific effects are currently unknown.

Eigenschaften

IUPAC Name |

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKISIDQZUQX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)

![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)